molecular formula C19H26ClNO2 B12770750 N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride CAS No. 87203-68-7

N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Cat. No.: B12770750
CAS No.: 87203-68-7
M. Wt: 335.9 g/mol
InChI Key: OZFVEAHXIPZDAR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylacetonitrile under basic conditions to form the corresponding phenylacetonitrile intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the methylation of the amine using methyl iodide (CH3I) to form the desired compound, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives

Scientific Research Applications

N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(3,4-dimethoxyphenyl)ethylamine
  • N,N-Dimethyl-2-(4-methoxyphenyl)ethylamine
  • N,N-Dimethyl-2-(3,4-methylenedioxyphenyl)ethylamine

Uniqueness

N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific structural features, such as the presence of both 3,4-dimethoxyphenyl and 4-tolyl groups. These structural elements may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

87203-68-7

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-(4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C19H25NO2.ClH/c1-14-6-9-16(10-7-14)17(20(2)3)12-15-8-11-18(21-4)19(13-15)22-5;/h6-11,13,17H,12H2,1-5H3;1H

InChI Key

OZFVEAHXIPZDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N(C)C.Cl

Origin of Product

United States

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